Cas no 937-39-3 (2-Phenylacetohydrazide)

2-Phenylacetohydrazide structure
2-Phenylacetohydrazide structure
Nome del prodotto:2-Phenylacetohydrazide
Numero CAS:937-39-3
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD00007612
CID:83228
PubChem ID:70301

2-Phenylacetohydrazide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Phenylacetohydrazide
    • benzeneaceticacid,hydrazide
    • RARECHEM BG FB 0137
    • PHENYLACETIC ACID HYDRAZIDE
    • PHENYLACETHYDRAZIDE
    • 2-PHENYLACETIC ACID HYDRAZIDE
    • ASISCHEM R35457
    • Phenylacetic Hydrazide
    • 2-phenylacetohydrazide(SALTDATA: FREE)
    • SPECS AN-068
    • Benzeneacetic acid, hydrazide
    • Phenylacetylhydrazine
    • Phenylacetyl hydrazide
    • Phenacetic acid hydrazide
    • (2-Phenylacetyl)hydrazine
    • Phenylacetohydrazide
    • Phenyl-acetic acid hydrazide
    • FPTCVTJCJMVIDV-UHFFFAOYSA-N
    • Phenylacetic acid hydrazide, 98%
    • Acetic acid, phenyl-, hydrazide
    • phenyl acetic hydrazide
    • 2-phenyl-acetohydrazide
    • 2-phenylacetic h
    • Acetic acid, phenyl-, hydrazide (6CI, 7CI, 8CI)
    • 2-Phenylacetic hydrazide
    • INHd 30
    • NSC 151437
    • Phenyl acetohydrazide
    • HMS1782P15
    • BBL008394
    • STK041854
    • MFCD00007612
    • DS-013559
    • phenyl acetic acid hydrazide
    • AC1644
    • AI3-22890
    • DTXSID0061327
    • Phenylacetic acid, hydrazide
    • DB-057427
    • 2-phenyl-acetic acid hydrazide
    • NSC151437
    • 937-39-3
    • Phenylacetic hydrazide, 98%
    • AKOS000120769
    • Z56867310
    • Oprea1_206017
    • EN300-17050
    • P2203
    • NSC-151437
    • CHEMBL339003
    • acetohydrazide, 2-phenyl-
    • EINECS 213-328-6
    • InChI=1/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11
    • SY032275
    • SCHEMBL9163298
    • RS-1033
    • BDBM50001681
    • CCG-50896
    • SCHEMBL5080
    • CS-0067160
    • E3Y5SE9D4G
    • ALBB-001037
    • NS00017492
    • AN-068/40177140
    • SR-01000640236-1
    • MDL: MFCD00007612
    • Inchi: 1S/C8H10N2O/c9-10-8(11)6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11)
    • Chiave InChI: FPTCVTJCJMVIDV-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1C=CC=CC=1)NN

Proprietà calcolate

  • Massa esatta: 150.07900
  • Massa monoisotopica: 150.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 130
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 0.4
  • Superficie polare topologica: 55.1
  • Conta Tautomer: 2

Proprietà sperimentali

  • Colore/forma: Ago bianco solido
  • Densità: 1.1392 (rough estimate)
  • Punto di fusione: 115.0 to 119.0 deg-C
  • Punto di ebollizione: 271.72°C (rough estimate)
  • Punto di infiammabilità: 174.5 °C
  • Indice di rifrazione: 1.6180 (estimate)
  • PSA: 55.12000
  • LogP: 1.31020
  • λmax: 205(MeOH)(lit.)
  • Solubilità: Non determinato

2-Phenylacetohydrazide Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:UN 2811 6.1 / PGIII
  • WGK Germania:3
  • Codice categoria di pericolo: 22
  • Istruzioni di sicurezza: S24/25
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Store at room temperature
  • Classe di pericolo:6.1
  • PackingGroup:III

2-Phenylacetohydrazide Dati doganali

  • CODICE SA:2928000090
  • Dati doganali:

    Codice doganale cinese:

    2928000090

    Panoramica:

    2928000090 Altre idrazina (Idrazina) E clorexidina (idrossilamina) Derivati organici di. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2928000090 altri derivati organici dell'idrazina o dell'idrossilamina IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

2-Phenylacetohydrazide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1137800-25g
2-Phenylacetohydrazide
937-39-3 97%
25g
¥66.00 2024-04-24
Enamine
EN300-17050-5.0g
2-phenylacetohydrazide
937-39-3 95%
5g
$35.0 2023-05-03
Enamine
EN300-17050-100.0g
2-phenylacetohydrazide
937-39-3 95%
100g
$188.0 2023-05-03
eNovation Chemicals LLC
D694862-100g
Phenylacetic Hydrazide
937-39-3 98%
100g
$130 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P79980-100g
2-Phenylacetohydrazide
937-39-3
100g
¥726.0 2021-09-08
Fluorochem
228240-10g
2-Phenylacetohydrazide
937-39-3 95%
10g
£31.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P822080-5g
PHENYLACETIC ACID HYDRAZIDE
937-39-3 97%
5g
¥44.00 2022-09-28
Apollo Scientific
OR310651-1g
Phenylacetic acid hydrazide
937-39-3 98%
1g
£34.00 2023-08-31
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY032275-500g
Phenylacetic Hydrazide
937-39-3 ≥98%
500g
¥1340.00 2024-07-09
abcr
AB265207-1 g
2-Phenylacetohydrazide, 95%; .
937-39-3 95%
1g
€66.70 2022-06-11

2-Phenylacetohydrazide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt → reflux
Riferimento
Combinatorial synthesis of 3,5-dimethylene substituted 1,2,4-triazoles
Woodard, Scott S.; Jerome, Kevin D., Combinatorial Chemistry & High Throughput Screening, 2011, 14(2), 132-137

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  1 - 2 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  0 °C; 0 °C → rt; 1 - 2 h, reflux
Riferimento
Development of novel liver X receptor modulators based on a 1,2,4-triazole scaffold
Goher, Shaimaa S.; Griffett, Kristine; Hegazy, Lamees; Elagawany, Mohamed; Arief, Mohamed M. H.; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(3), 449-453

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  3 h, reflux
Riferimento
Synthesis, characterization and biological properties of some newer 2-(N-substituted carboxamido methyl thio)-5-benzyl-1,3,4-oxadiazoles
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(11), 407-409

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  2 h, rt
Riferimento
Synthesis of Acyl Hydrazides from Carboxamides and Hydrazine Hydrate Under Metal-Free Conditions at Room Temperature
Singh, Shweta; Kandasamy, Jeyakumar, Asian Journal of Organic Chemistry, 2023, 12(6),

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Methanol ;  24 h, rt
Riferimento
Method for inhibiting methionine aminopeptidase type 2 (MetAP2), and inhibitor identification methods
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt; 2 h, reflux
Riferimento
Azo type foaming agent, a manufacturing method thereof, and a resin foaming method using the same
, Korea, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ;  rt → 0 °C
1.2 Solvents: Ethanol ;  0 °C; 0 °C → rt; 12 h, rt
Riferimento
Synthesis of α-ketophosphonates comprising mobile hydrogens in the α position: IR, 1H, 13C, and 31P NMR spectroscopic characteristics and reactivities with primary amines and hydrazines
Hassen, Zied; Ben Akacha, Azaiez; Zantour, Hedi, Phosphorus, 2003, 178(10), 2241-2253

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  12 h, reflux
Riferimento
Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry
Mauri, Emanuele; Rossi, Filippo; Sacchetti, Alessandro, Polymers for Advanced Technologies, 2015, 26(12), 1456-1460

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Alumina ,  Hydrazine hydrate (1:1)
Riferimento
Synthesis of monoacyl hydrazides
Rabini, Tito; Vita, Giulio, Journal of Organic Chemistry, 1965, 30(7), 2486-8

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  1 - 3 d, 90 °C
Riferimento
Dynamic combinatorial chemistry to identify binders of ThiT, an S-component of the energy-coupling factor transporter for thiamin
Monjas, Leticia ; Swier, Lotteke J. Y. M.; Setyawati, Inda ; Slotboom, Dirk J.; Hirsch, Anna K. H., ChemMedChem, 2017, 12(20), 1693-1696

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  rt → reflux; 1 h, reflux; reflux → rt
Riferimento
Preparation of thioglucosides as SGLT2 inhibitors and antidiabetics
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ,  Water ;  2 h, 80 °C; cooled
Riferimento
Crystal structures and thermochemical properties of phenyl-acetic acid furan-2-ylmethylene-hydrazide and its Ni(II) complex
Yang, Zai-wen; Ding, Zuo-cheng; Liu, Xiang-rong; Zhao, Shun-sheng; Zhang, Run-lan; et al, Wuji Huaxue Xuebao, 2015, 31(8), 1520-1528

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1)
Riferimento
Study on DDQ-promoted synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides and aldehydes
Jasiak, Karolina; Kudelko, Agnieszka; Zielinski, Wojciech; Kuznik, Nikodem, ARKIVOC (Gainesville, 2017, (2), 87-106

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Riferimento
New 1,3,4-oxadiazoles as an antitubercular agents
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(12), 447-449

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ,  Water ;  rt; 1 h, reflux
Riferimento
Preparation of thiogalactoside derivatives for treating diabetes mellitus
, China, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  2 - 3 h, reflux
Riferimento
Synthesis of new S-alkylated-3-mercapto-1,2,4-triazole derivatives bearing cyclic amine moiety as potent anticancer agents
Murty, M. S. R.; Ram, Kesur R.; Rao, Rayudu Venkateswara; Yadav, J. S.; Rao, Janapala Venkateswara; et al, Letters in Drug Design & Discovery, 2012, 9(3), 276-281

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1)
Riferimento
Intramolecular addition of acyldiazenecarboxylates onto double bonds in the synthesis of heterocycles
Prata, Jose V.; Clemente, Dina-Telma S.; Prabhakar, Sundaresan; Lobo, Ana M.; Mourato, Isabel; et al, Journal of the Chemical Society, 2002, (4), 513-528

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 h, reflux
Riferimento
Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties
Shah, Hitesh P., Organic Chemistry: An Indian Journal, 2012, 8(10), 367-369

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  30 min, reflux
Riferimento
Designing and exploring active N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients
Palace-Berl, Fanny ; Pasqualoto, Kerly Fernanda Mesquita; Jorge, Salomao Doria; Zingales, Bianca; Zorzi, Rodrigo Rocha; et al, European Journal of Medicinal Chemistry, 2015, 96, 330-339

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, 65 °C
Riferimento
Discovery of [1,2,4]triazole derivatives as new metallo-β-lactamase inhibitors
Yuan, Chen; Yan, Jie; Song, Chen; Yang, Fan; Li, Chao; et al, Molecules, 2020, 25(1),

2-Phenylacetohydrazide Raw materials

2-Phenylacetohydrazide Preparation Products

2-Phenylacetohydrazide Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937-39-3)2-Phenylacetohydrazide
A844695
Purezza:99%
Quantità:500g
Prezzo ($):168.0